Tin(IV) bis(acetylacetonate) dibromide crystal structure analysis
Tin(IV) bis(acetylacetonate) dibromide crystal structure analysis
An In-Depth Technical Guide to Tin(IV) Bis(acetylacetonate) Dibromide: Crystal Structure, Coordination Chemistry, and Advanced Applications
Executive Summary
Tin(IV) bis(acetylacetonate) dibromide, formally known as dibromobis(2,4-pentanedionato-κO2,κO4)tin(IV), is a highly specialized organometallic coordination complex. With the chemical formula C10H14Br2O4Sn, it serves as a critical precursor in the synthesis of advanced semiconductor nanomaterials, most notably Copper Zinc Tin Sulfide (CZTS) for thin-film photovoltaics[1]. This whitepaper provides a comprehensive analysis of its crystallographic properties, structural isomerism, and the mechanistic causality behind its use in modern materials science.
Chemical Identity and Structural Fundamentals
Tin(IV) bis(acetylacetonate) dibromide is characterized by a central Tin(IV) atom coordinated by two bidentate acetylacetonate (acac) ligands and two bromide ions[2]. The acac ligands coordinate through their oxygen atoms, forming a robust six-membered chelate ring with the tin center.
Coordination Geometry and Isomerism
The complex adopts a distorted octahedral geometry. Due to the bidentate nature of the acac ligands and the presence of two distinct halogen ligands, the complex can theoretically exist in two geometric isomeric forms:
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Cis-isomer: The two bromide ligands are adjacent to each other (bond angle ~90°).
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Trans-isomer: The two bromide ligands are opposite each other (bond angle ~180°).
In the solid state, dihalobis(acetylacetonato)tin(IV) complexes overwhelmingly prefer the cis-configuration due to the steric requirements of the planar acac rings and the minimization of dipole moments within the crystal lattice[3]. The cis-arrangement allows the acac ligands to adopt a non-planar folding that relieves steric strain between the methyl groups of the adjacent ligands.
Crystallographic Parameters
While specific single-crystal X-ray diffraction (SC-XRD) data for the dibromide variant shares isostructural characteristics with its dichloride analog, the substitution of chlorine for the larger bromine atom expands the unit cell. Based on analogous structural determinations of octahedrally coordinated Tin(IV) complexes, the key crystallographic parameters are summarized below[3][4].
Table 1: Physicochemical and Crystallographic Summary
| Parameter | Value / Description |
| Chemical Formula | C10H14Br2O4Sn |
| Molecular Weight | 476.73 g/mol |
| Coordination Geometry | Distorted Octahedral |
| Preferred Solid-State Isomer | Cis-configuration |
| Typical Space Group | Monoclinic (Isostructural to Sn(acac)2Cl2: C2/c)[3] |
| Average Sn–Br Bond Length | ~2.56 Å[4] |
| Average Sn–O Bond Length | 2.11 – 2.18 Å[5] |
Experimental Workflow: Synthesis and Crystallization
To achieve high-purity Sn(acac)2Br2 suitable for SC-XRD or semiconductor synthesis, the reaction must be carefully controlled to prevent premature hydrolysis of the Sn-Br bonds.
Mechanistic Causality in Synthesis
The synthesis relies on the reaction of Tin(IV) bromide (SnBr4) with acetylacetone (Hacac). The causality behind using a dry, non-polar solvent (such as toluene) is to suppress the formation of tin oxides (SnO2). The enol form of acetylacetone acts as the nucleophile, displacing the bromide ions.
Protocol: Synthesis and Single-Crystal Isolation
Self-Validating Check: The success of the synthesis is visually validated by the transition from a highly fuming SnBr4 solution to a stable, crystalline precipitate, confirming the stabilization of the Sn(IV) center by the chelate effect.
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Preparation: Purge a 250 mL Schlenk flask with ultra-high purity Argon. Add 10 mmol of anhydrous SnBr4 to 50 mL of dry toluene.
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Ligand Addition: Slowly add 20.5 mmol of acetylacetone dropwise at 0 °C to control the exothermic substitution reaction.
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Reflux: Heat the mixture to 80 °C for 4 hours under continuous stirring to ensure complete ligand exchange.
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Isolation: Cool the solution to room temperature. Remove the solvent under reduced pressure to yield a crude solid.
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Recrystallization (SC-XRD Prep): Dissolve the crude product in a minimal amount of dry dichloromethane (DCM). Layer carefully with anhydrous hexane. Allow slow diffusion at 4 °C over 72 hours to grow X-ray quality single crystals.
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Validation: Mount a crystal on a diffractometer. An internal Rint value of <0.05 during initial data reduction validates that the crystal possesses sufficient long-range order for structural refinement.
Workflow for the synthesis and crystallization of Tin(IV) bis(acetylacetonate) dibromide.
Application in Photovoltaics: CZTS Nanocrystal Synthesis
Tin(IV) bis(acetylacetonate) dibromide is a premier precursor for the synthesis of [1]. CZTS is an earth-abundant, non-toxic alternative to CIGS (Copper Indium Gallium Selenide) solar cells.
The Role of the Acetylacetonate Ligand
The selection of Sn(acac)2Br2 over simple tin halides is not arbitrary. The bidentate acac ligands sterically hinder the Sn(IV) center, modulating its reactivity. During hot-injection synthesis, this steric hindrance delays the decomposition of the tin precursor until the critical injection temperature (typically 225 °C) is reached[1][6]. This ensures that the nucleation of the quaternary metal sulfide occurs in a controlled, burst-like manner, yielding monodisperse nanocrystals with the desired tetragonal kesterite phase[1].
Protocol: Colloidal Synthesis of CZTS Nanocrystals
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Precursor Loading: In a three-neck flask, combine 1.5 mmol Cu(acac)2, 0.75 mmol Zn(acac)2, and 0.75 mmol Sn(acac)2Br2 in 10 mL of oleylamine (OLA)[1].
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Degassing: Heat the mixture to 130 °C under vacuum for 30 minutes. Causality: This removes moisture and oxygen, while OLA coordinates to the metal centers, forming stable metal-oleylamine complexes.
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Heating: Switch to Argon flow and ramp the temperature to 225 °C[1].
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Hot Injection: Rapidly inject a solution of elemental sulfur dissolved in OLA. Causality: The sudden supersaturation triggers burst nucleation of CZTS.
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Growth & Quenching: Maintain the reaction at 225 °C for 30 minutes to allow the kesterite crystal structure to form, then rapidly cool the flask in a water bath to quench crystal growth[1].
Mechanistic pathway of CZTS nanocrystal synthesis utilizing Sn(acac)2Br2.
Conclusion
Tin(IV) bis(acetylacetonate) dibromide stands as a masterclass in coordination chemistry applied to materials science. By leveraging the steric bulk and electronic properties of the acetylacetonate ligands, researchers can enforce specific octahedral geometries in the solid state and meticulously control thermal decomposition kinetics in solution. This precise control is what enables the scalable, solution-processed fabrication of next-generation photovoltaic materials.
References
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PubChem . "Tin, dibromobis(2,4-pentanedionato-kappao2,kappao4)- (CID 16717619)." National Center for Biotechnology Information. Available at:[Link]
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Frontiers in Chemistry . "Noble metal-free CZTS electrocatalysis: synergetic characteristics and emerging applications towards water splitting reactions." (2024). Available at:[Link]
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Acta Crystallographica Section E . "Redetermination of the crystal structure of dimethylbis[2,4-pentanedionato(1−)-κ2 O 2,O 4]tin(IV)." (2016). Available at:[Link]
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Acta Crystallographica Section E . "Crystal structure of a one-dimensional coordination polymer of tin(IV) bromide with 1,4-dithiane." (2015). Available at:[Link]
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ResearchGate . "Synthesis and Characterization of Bis(acetylacetonato)dichlorotin(IV)." (2010). Available at:[Link]
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Advanced Energy Materials . "Kesterite Films Processed with Organic Solvents: Unveiling the Impact of Carbon-Rich Fine-Grain-Layer Formation." (2024). Available at:[Link]
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